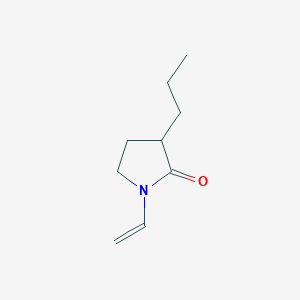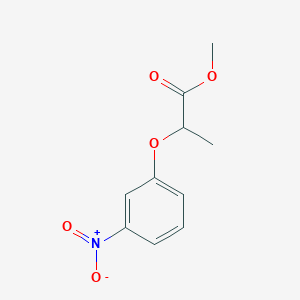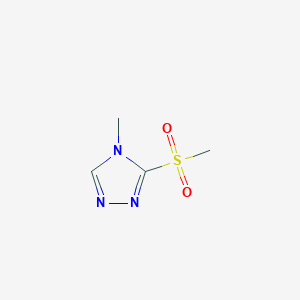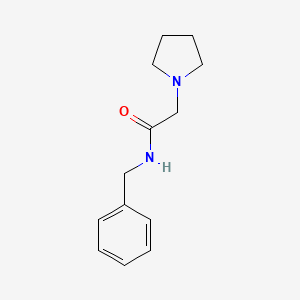
1-ethenyl-3-propylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-propylpyrrolidin-2-one (EPP) is a synthetic compound that has recently gained attention due to its potential to be used in laboratory experiments. EPP is a cyclic organic compound that has been found to have a variety of applications, including use in drug delivery, as a biocatalyst, and as a reagent for organic synthesis.
Applications De Recherche Scientifique
1-ethenyl-3-propylpyrrolidin-2-one has been found to have a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a biocatalyst, and as a drug delivery agent. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to have potential applications in biochemistry, pharmacology, and biotechnology.
Mécanisme D'action
The mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one is not fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then triggers a cascade of biochemical reactions. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to interact with certain enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
1-ethenyl-3-propylpyrrolidin-2-one has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain enzymes and receptors, which may be involved in its mechanism of action. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one has been found to have an effect on cell proliferation, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethenyl-3-propylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages of using 1-ethenyl-3-propylpyrrolidin-2-one is that it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. Additionally, 1-ethenyl-3-propylpyrrolidin-2-one is a relatively stable compound, making it a good choice for long-term experiments. However, one of the main limitations of using 1-ethenyl-3-propylpyrrolidin-2-one is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are a variety of potential future directions for research related to 1-ethenyl-3-propylpyrrolidin-2-one. One potential area of research is to further characterize the biochemical and physiological effects of 1-ethenyl-3-propylpyrrolidin-2-one. Additionally, further research could be conducted to better understand the mechanism of action of 1-ethenyl-3-propylpyrrolidin-2-one, as well as to identify potential new applications for the compound. Additionally, further research could be conducted to develop new methods for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one, as well as to improve existing methods. Finally, further research could be conducted to identify potential new uses for 1-ethenyl-3-propylpyrrolidin-2-one, such as in drug delivery or biocatalysis.
Méthodes De Synthèse
1-ethenyl-3-propylpyrrolidin-2-one can be synthesized through a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction. The Grignard reagent is a chemical reagent commonly used in organic synthesis, and it has been found to be a useful method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one. The Wittig reaction is a type of organic reaction that involves the use of a phosphonium salt as a reagent, and it has been found to be an effective method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one. The Wittig-Horner reaction is a type of organic reaction that involves the use of a phosphonium salt as a reagent and an aldehyde as a reactant, and it has been found to be an effective method for synthesizing 1-ethenyl-3-propylpyrrolidin-2-one.
Propriétés
IUPAC Name |
1-ethenyl-3-propylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-8-6-7-10(4-2)9(8)11/h4,8H,2-3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSQJMKZBPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(C1=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














